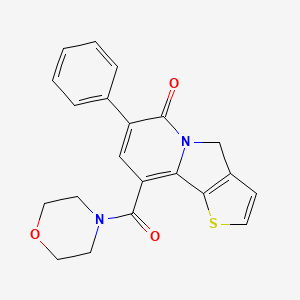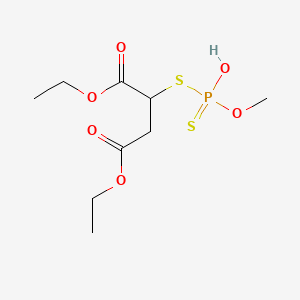
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- is a complex organic compound with a unique structure that includes a benzamide core substituted with amino, chloro, cyclopropyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Substitution Reactions: The introduction of the amino, chloro, and methoxy groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.
Final Coupling: The final step involves coupling the substituted benzamide with the appropriate amine to introduce the N-(2-(cyclopropyl(1-methylethyl)amino)ethyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylamino)ethyl)-2-methoxy-
- Benzamide, 4-amino-5-chloro-N-(2-(isopropylamino)ethyl)-2-methoxy-
Uniqueness
The uniqueness of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl(1-methylethyl)amino group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Propriétés
Numéro CAS |
126105-20-2 |
|---|---|
Formule moléculaire |
C16H24ClN3O2 |
Poids moléculaire |
325.83 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClN3O2/c1-10(2)20(11-4-5-11)7-6-19-16(21)12-8-13(17)14(18)9-15(12)22-3/h8-11H,4-7,18H2,1-3H3,(H,19,21) |
Clé InChI |
VQKFWQMKOKRFFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)







![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)




